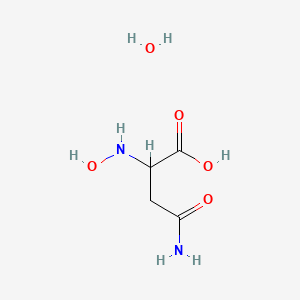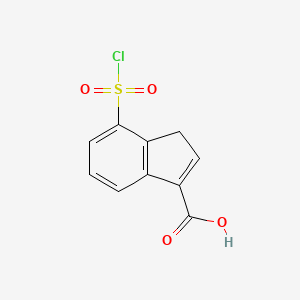
7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorosulfonyl group attached to the indene ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid typically involves the chlorosulfonation of indene derivatives. One common method includes the reaction of indene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Cycloaddition Reactions: The compound can participate in [2+2] cycloaddition reactions with alkenes, leading to the formation of cycloadducts.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Chlorocarbons, acetonitrile
Conditions: Low temperatures for substitution reactions, controlled heating for cycloaddition reactions
Major Products:
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Cycloadducts: Formed from cycloaddition reactions with alkenes
Scientific Research Applications
7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group acts as an electrophilic center, facilitating various substitution and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorosulfonyl and carboxylic acid groups, which enhance its electrophilicity .
Comparison with Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis and similar electrophilic properties.
Chlorosulfuric acid: Another compound with a chlorosulfonyl group, used in various industrial applications.
Uniqueness: 7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid is unique due to the presence of both a chlorosulfonyl and a carboxylic acid group on the indene ring.
Properties
CAS No. |
135806-09-6 |
|---|---|
Molecular Formula |
C10H7ClO4S |
Molecular Weight |
258.68 g/mol |
IUPAC Name |
4-chlorosulfonyl-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4S/c11-16(14,15)9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,5H,4H2,(H,12,13) |
InChI Key |
CIFSHYLNVIBDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)
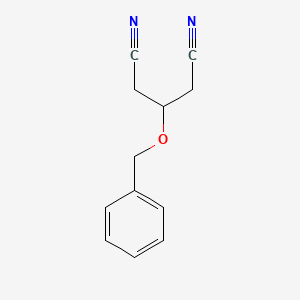
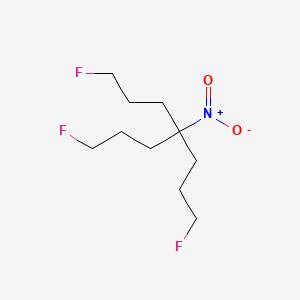
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)
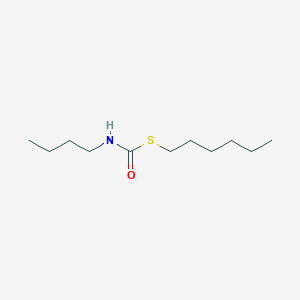
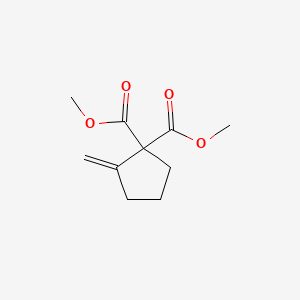
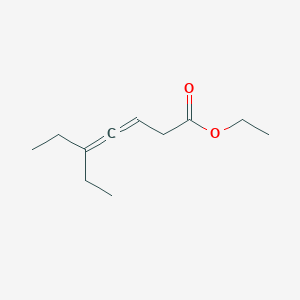
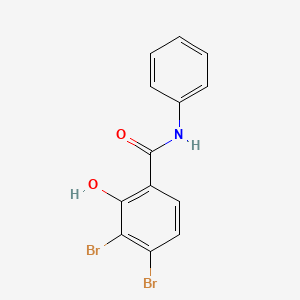
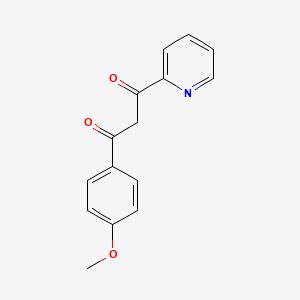

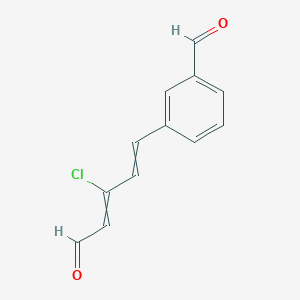
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
